molecular formula C5H2Cl4N2O B12581093 Acetamide, 2,2-dichloro-N-(2,2-dichloro-1-cyanoethenyl)- CAS No. 201988-91-2

Acetamide, 2,2-dichloro-N-(2,2-dichloro-1-cyanoethenyl)-

Cat. No.: B12581093
CAS No.: 201988-91-2
M. Wt: 247.9 g/mol
InChI Key: GRAVWIPLRJUIDG-UHFFFAOYSA-N
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Description

Acetamide, 2,2-dichloro-N-(2,2-dichloro-1-cyanoethenyl)- is a chemical compound with the molecular formula C4H2Cl4N2O. This compound is known for its unique structure, which includes two dichloro groups and a cyanoethenyl group attached to an acetamide backbone. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of Acetamide, 2,2-dichloro-N-(2,2-dichloro-1-cyanoethenyl)- typically involves the reaction of 2,2-dichloroacetamide with a cyanoethenyl derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Acetamide, 2,2-dichloro-N-(2,2-dichloro-1-cyanoethenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The dichloro groups in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Acetamide, 2,2-dichloro-N-(2,2-dichloro-1-cyanoethenyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Acetamide, 2,2-dichloro-N-(2,2-dichloro-1-cyanoethenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Acetamide, 2,2-dichloro-N-(2,2-dichloro-1-cyanoethenyl)- can be compared with other similar compounds such as:

Properties

CAS No.

201988-91-2

Molecular Formula

C5H2Cl4N2O

Molecular Weight

247.9 g/mol

IUPAC Name

2,2-dichloro-N-(2,2-dichloro-1-cyanoethenyl)acetamide

InChI

InChI=1S/C5H2Cl4N2O/c6-3(7)2(1-10)11-5(12)4(8)9/h4H,(H,11,12)

InChI Key

GRAVWIPLRJUIDG-UHFFFAOYSA-N

Canonical SMILES

C(#N)C(=C(Cl)Cl)NC(=O)C(Cl)Cl

Origin of Product

United States

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